Tenofovir alafenamide Impurity 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tenofovir alafenamide Impurity 3 is a byproduct formed during the synthesis of Tenofovir alafenamide, an antiretroviral medication used primarily for the treatment of chronic hepatitis B and HIV-1 infections . This impurity is significant in the pharmaceutical industry as it can affect the purity, efficacy, and safety of the final drug product.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir alafenamide Impurity 3 involves several steps, including the use of chiral intermediates and specific reaction conditions. One of the key intermediates in the synthesis is ®-Tenofovir phenyl ester, which undergoes a Mitsunobu reaction to produce the impurity . The reaction conditions typically involve the use of acetonitrile as a solvent and sulfur oxychloride as a reagent .
Industrial Production Methods: In industrial settings, the production of this compound is controlled through stringent quality assurance processes. The impurity is separated and quantified using high-performance liquid chromatography (HPLC) with a chiral stationary phase . This ensures that the levels of the impurity are within acceptable limits to maintain the safety and efficacy of the final drug product.
化学反応の分析
Types of Reactions: Tenofovir alafenamide Impurity 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the transformation of the intermediate compounds into the final impurity.
Common Reagents and Conditions: Common reagents used in these reactions include sulfur oxychloride, acetonitrile, and L-alanine isopropyl ester . The reaction conditions often involve specific temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from these reactions include various chiral intermediates and the final impurity, this compound .
科学的研究の応用
Tenofovir alafenamide Impurity 3 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard for the development and validation of analytical methods . In biology and medicine, it is studied for its potential effects on the pharmacokinetics and pharmacodynamics of Tenofovir alafenamide . Additionally, the impurity is used in stability studies to assess the robustness of pharmaceutical formulations .
作用機序
it is known that impurities can affect the overall pharmacological profile of the drug by interacting with the molecular targets and pathways involved in the drug’s action . In the case of Tenofovir alafenamide, the primary molecular target is the reverse transcriptase enzyme, which is inhibited to prevent viral replication .
類似化合物との比較
Similar Compounds: Similar compounds to Tenofovir alafenamide Impurity 3 include other impurities formed during the synthesis of Tenofovir alafenamide, such as ®-Tenofovir diphenyl ester and (S)-Tenofovir phenyl ester .
Uniqueness: this compound is unique due to its specific chiral configuration and the particular synthetic route used for its formation. This uniqueness is important for the accurate identification and quantification of the impurity in pharmaceutical formulations .
特性
IUPAC Name |
9-[2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N5O4P/c1-16(12-26-14-25-19-20(22)23-13-24-21(19)26)28-15-31(27,29-17-8-4-2-5-9-17)30-18-10-6-3-7-11-18/h2-11,13-14,16H,12,15H2,1H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTDSRIRFPGRAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N5O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。